molecular formula C16H15NO B14515103 4,4-Dimethyl-5-methylidene-2-(naphthalen-1-yl)-4,5-dihydro-1,3-oxazole CAS No. 62696-35-9

4,4-Dimethyl-5-methylidene-2-(naphthalen-1-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14515103
CAS No.: 62696-35-9
M. Wt: 237.30 g/mol
InChI Key: FOBFVXZPCAMUPT-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-methylidene-2-(naphthalen-1-yl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a naphthalene ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-methylidene-2-(naphthalen-1-yl)-4,5-dihydro-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where the naphthalene acts as the aromatic substrate.

    Methylation and Methylidene Introduction: The methyl groups and the methylidene group can be introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-methylidene-2-(naphthalen-1-yl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction may produce more saturated oxazole derivatives.

Scientific Research Applications

4,4-Dimethyl-5-methylidene-2-(naphthalen-1-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-methylidene-2-(naphthalen-1-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-5-methylidene-2-(phenyl)-4,5-dihydro-1,3-oxazole
  • 4,4-Dimethyl-5-methylidene-2-(benzyl)-4,5-dihydro-1,3-oxazole

Uniqueness

4,4-Dimethyl-5-methylidene-2-(naphthalen-1-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

62696-35-9

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

4,4-dimethyl-5-methylidene-2-naphthalen-1-yl-1,3-oxazole

InChI

InChI=1S/C16H15NO/c1-11-16(2,3)17-15(18-11)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,1H2,2-3H3

InChI Key

FOBFVXZPCAMUPT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)OC(=N1)C2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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